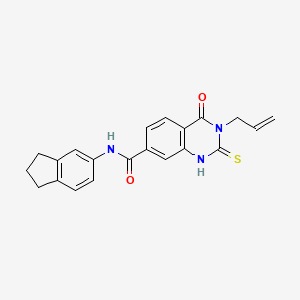

N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

The compound N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a fused bicyclic core. Key structural features include:

- A tetrahydroquinazoline scaffold with a sulfanylidene (C=S) group at position 2 and a 4-oxo moiety.

- A carboxamide group at position 7, linked to a 2,3-dihydro-1H-inden-5-yl group.

This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the sulfanylidene and quinazoline moieties may enhance binding affinity or modulate electron distribution.

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-2-10-24-20(26)17-9-7-15(12-18(17)23-21(24)27)19(25)22-16-8-6-13-4-3-5-14(13)11-16/h2,6-9,11-12H,1,3-5,10H2,(H,22,25)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJCOXJVNUHNGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCC4)C=C3)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. The starting materials include 2,3-dihydro-1H-indene and various reagents to introduce the quinazoline and carboxamide functionalities. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a compound with additional ketone or alcohol groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe for studying biological pathways and interactions.

Medicine: It has potential as a lead compound for developing new pharmaceuticals.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Structural Differences

Substituent Effects

- Lipophilicity: The B-series compounds with halogens (B5–B8) or cyano groups (B9) likely exhibit higher logP values than the target compound, which combines polar (sulfanylidene, carboxamide) and nonpolar (indenyl) features.

Research Findings and Hypothetical Trends

Core Structure Impact

The tetrahydroquinazoline core offers rigidity and hydrogen-bonding capabilities distinct from the flexible benzamide backbone in B2–B10. This could improve target selectivity in enzyme inhibition (e.g., kinase targets) compared to simpler benzamide derivatives .

Functional Group Contributions

- Sulfanylidene (C=S) : May act as a hydrogen-bond acceptor or participate in metal coordination, a feature absent in B2–B10.

Positional Isomerism

The inden-5-yl vs. inden-2-yl substitution in the carboxamide group may alter spatial orientation in binding pockets, affecting potency or off-target interactions.

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and structure-activity relationships.

Chemical Structure

The compound's molecular structure can be described as follows:

The compound features a tetrahydroquinazoline core with a sulfanylidene moiety and an enone substituent. The presence of these functional groups is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of tetrahydroquinazoline have shown promise against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study evaluating the cytotoxic effects of related tetrahydroquinazoline compounds on HeLa (cervical cancer) and MCF7 (breast cancer) cells reported IC50 values in the micromolar range. The compound displayed notable selectivity towards cancer cells while exhibiting minimal toxicity to normal cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Tetrahydroquinazoline Derivative A | HeLa | 5.59 |

| Tetrahydroquinazoline Derivative B | MCF7 | 4.89 |

| N-(2,3-dihydro-1H-inden-5-yl)-4-oxo... | HeLa | TBD |

Antimicrobial Activity

In addition to anticancer properties, the compound's potential antimicrobial effects were assessed against various bacterial strains. Preliminary results suggest that it may inhibit the growth of certain pathogens.

Research Findings:

An investigation into the antimicrobial properties of related compounds revealed that modifications to the quinazoline scaffold could enhance activity against Gram-positive bacteria.

The precise mechanism by which N-(2,3-dihydro-1H-inden-5-yl)-4-oxo... exerts its biological effects remains to be fully elucidated. However, similar compounds have been shown to act through:

- Inhibition of DNA synthesis - Interference with nucleic acid metabolism.

- Induction of apoptosis - Activation of caspase pathways leading to programmed cell death.

- Antioxidant activity - Scavenging free radicals which may contribute to its protective effects in cellular models.

Structure-Activity Relationship (SAR)

The biological activity of this compound correlates significantly with its structural features:

- The sulfanylidene group appears crucial for enhancing binding affinity to biological targets.

- The tetrahydroquinazoline ring is essential for maintaining the compound's ability to interact with cellular receptors involved in apoptosis.

Q & A

Q. What strategies validate target engagement in complex biological systems?

- Methodological Answer : Use biochemical and cellular biomarkers :

- Quantify phosphorylated MEK1 (pMEK1) in tumor lysates via ELISA, correlating inhibition (>40%) with antitumor efficacy .

- Apply chemical proteomics (e.g., activity-based protein profiling) to map binding interactions in native tissue .

- Utilize PET imaging with ¹⁸F-labeled analogs to visualize target distribution in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.